N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3S/c1-2-16(9-6-7-20(18,19)8-9)13(17)12-10(14)4-3-5-11(12)15/h3-5,9H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQVLKOHXPBONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
- 1,1-Dioxidotetrahydrothiophen-3-amine derivatives : Prepared via oxidation of tetrahydrothiophene precursors followed by functionalization.
- 2,6-Difluorobenzoyl chloride : Generated from 2,6-difluorobenzoic acid for amide coupling.
A convergent synthesis approach is favored, combining these fragments through nucleophilic acyl substitution or coupling reagents.
Synthesis of the 1,1-Dioxidotetrahydrothiophen-3-yl Ethylamine Intermediate
Oxidation of Tetrahydrothiophene Derivatives
The sulfone group is introduced via oxidation of tetrahydrothiophene or its 3-substituted analogs. Two oxidants are prominently utilized:
- Oxone (Potassium peroxymonosulfate) :
- 3-Chloroperoxybenzoic acid (mCPBA) :
To a solution of 3-(methylthio)propyl 4-methylbenzenesulfonate (62 g) in THF/water (150/100 mL), oxone (310 g) was added under nitrogen. After 12 h stirring, the mixture was extracted with ethyl acetate, dried (MgSO₄), and concentrated to yield the sulfone (69% over two steps).
Ethylation at the 3-Position
The ethylamine group is introduced via nucleophilic substitution or reductive amination:
- Alkylation : Reacting 1,1-dioxidotetrahydrothiophen-3-yl methanesulfonate with ethylamine in DMF at 60°C.
- Reductive Amination : Condensing 3-keto-tetrahydrothiophene sulfone with ethylamine using NaBH₃CN.
Optimization Note : Excess ethylamine (2–3 eq.) and catalytic KI improve alkylation efficiency.
Amide Coupling with 2,6-Difluorobenzoyl Chloride
Activation of the Carboxylic Acid
2,6-Difluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Typical Procedure :
2,6-Difluorobenzoic acid (10 mmol) was refluxed with SOCl₂ (15 mmol) in DCM for 3 h. The mixture was concentrated under vacuum to yield 2,6-difluorobenzoyl chloride (94% yield).
Coupling Strategies
Two methods are prevalent for amide bond formation:
- Schotten-Baumann Reaction :
- Coupling Reagents :
A mixture of 1,1-dioxidotetrahydrothiophen-3-yl ethylamine (5 mmol), 2,6-difluorobenzoyl chloride (5.5 mmol), and EDCl (6 mmol) in DMF was stirred at 25°C for 12 h. The product was isolated via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound (82%).
Critical Reaction Parameters and Troubleshooting
Oxidation Side Reactions
Amide Bond Formation Challenges
- Low Nucleophilicity of Amine : Steric hindrance from the sulfone group reduces reactivity. Solutions include using excess acyl chloride (1.2 eq.) or coupling at elevated temperatures (50°C).
- Racemization : Minimal with Schotten-Baumann conditions but significant in EDCl-mediated couplings.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide can undergo several types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the sulfone group, while reduction could lead to the formation of sulfides or other reduced forms .
Scientific Research Applications
Activation of GIRK Channels
One of the most notable applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide is its role as an activator of G protein-gated inwardly rectifying potassium channels (GIRK). Research has demonstrated that this compound exhibits nanomolar potency in activating GIRK channels, which are critical in modulating neuronal excitability and neurotransmitter release. This mechanism positions NET-FDM as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety .
Metabolic Stability
The incorporation of the tetrahydrothiophene moiety enhances the metabolic stability of this compound compared to other similar compounds. Studies indicate that this stability is crucial for maintaining effective concentrations of the drug in biological systems over time .
Therapeutic Potential
The ongoing research into this compound aims to elucidate its full therapeutic potential. Some key areas of exploration include:
- Neurological Disorders : Due to its action on GIRK channels, NET-FDM is being investigated for its potential use in treating conditions like epilepsy and other mood disorders.
- Cardiovascular Applications : The modulation of potassium channels may also have implications in cardiovascular health by influencing heart rhythm and contractility.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biological pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfone-containing molecules and difluorobenzamide derivatives. Examples are:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide .
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide, commonly referred to as NET-FDM, is a synthetic compound under investigation for its potential therapeutic applications. This article delves into its biological activity, particularly its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, alongside relevant research findings and case studies.
Chemical Structure and Properties
NET-FDM is characterized by its unique molecular structure which includes:
- Molecular Formula : C13H14F2N2O2S
- Molecular Weight : 286.33 g/mol
- Key Functional Groups : Tetrahydrothiophene moiety and difluorobenzamide.
The presence of these functional groups contributes to the compound's chemical reactivity and biological activity, particularly in the modulation of ion channels.
Target of Action
The primary pharmacological target for NET-FDM is the GIRK channels. These channels are crucial in regulating neuronal excitability and neurotransmitter release, making them significant in various neurological conditions.
Mode of Action
NET-FDM acts as an activator of GIRK channels, exhibiting nanomolar potency . The activation of these channels leads to hyperpolarization of neurons, which can modulate pain perception, anxiety, and other neurological functions.
Pharmacological Profile
Research has shown that NET-FDM possesses several pharmacological properties:
- Potency : Exhibits high potency in activating GIRK channels.
- Metabolic Stability : The incorporation of the tetrahydrothiophene moiety enhances metabolic stability compared to other similar compounds.
- Potential Applications : Investigated for use in treating conditions such as epilepsy, anxiety disorders, and pain management.
Research Findings
Several studies have explored the biological activity of NET-FDM:
-
GIRK Channel Activation Study :
- A study demonstrated that NET-FDM activates GIRK channels with a potency in the nanomolar range. This suggests its potential utility in neurological therapies .
-
Comparative Analysis :
- Comparative studies with other GIRK channel activators indicated that NET-FDM has improved metabolic stability and efficacy .
- Case Studies :
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C13H14F2N2O2S |
| Molecular Weight | 286.33 g/mol |
| GIRK Channel Potency | Nanomolar |
| Therapeutic Applications | Neurological disorders (epilepsy, anxiety) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide, and how is purity validated?
- Methodology : Palladium-catalyzed C–H functionalization is a key approach for synthesizing 2,6-difluorobenzamide derivatives. For example, stoichiometric reactions between PdII–peroxo complexes and substituted benzamides (e.g., N-methoxy-2,6-difluorobenzamide) yield cis-bisamidate products under low-temperature conditions, monitored via attenuated total reflectance (ATR) FTIR spectroscopy . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard for structural characterization. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Disorder in residues can be resolved using iterative refinement cycles and electron density maps .
Q. What safety protocols are critical when handling 2,6-difluorobenzamide derivatives in laboratory settings?
- Methodology : Follow hazard guidelines for structurally similar compounds (e.g., 2,6-difluorobenzamide). Use personal protective equipment (PPE), ensure proper ventilation, and store waste separately for professional disposal. Safety data sheets (SDS) for analogous compounds recommend immediate medical consultation upon exposure .
Advanced Research Questions
Q. What mechanistic insights explain the site-selectivity in Pd-catalyzed reactions involving 2,6-difluorobenzamide derivatives?
- Methodology : Site-selectivity arises from the electronic and steric effects of the difluoro substituents. IR spectroscopy reveals distinct N≡C stretching modes (2217–2249 cm⁻¹) in PdII–peroxo intermediates, confirming preferential cis-configuration in bisamidate products. X-ray absorption spectroscopy (XAS) and NMR further elucidate ligand exchange dynamics and catalyst resting states .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected IR bands) during reaction monitoring?
- Methodology : Contradictory IR bands may indicate side reactions or impurities. Compare experimental spectra with computational simulations (e.g., density functional theory, DFT) to assign vibrational modes. For example, unexpected bands at 2249 cm⁻¹ in Pd-catalyzed reactions were attributed to cis-bisamidate formation, validated via isotopic labeling .
Q. What challenges exist in achieving high enantiomeric purity during synthesis, and what chiral resolution methods are applicable?
- Methodology : Enzymatic resolution using nitrile-converting enzymes (e.g., Rhodococcus ruber CGMCC3090) achieves high chemoselectivity for 2,6-difluorobenzamide derivatives. Dynamic kinetic resolution (DKR) with chiral catalysts or immobilized enzymes can enhance enantiomeric excess (ee) .
Q. How does the tetrahydrothiophene dioxide moiety influence the compound’s reactivity or biological activity?
- Methodology : The sulfone group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions. Comparative studies with non-sulfonated analogs (e.g., N-ethyl-2,6-difluorobenzamide) reveal reduced pesticidal activity, suggesting the moiety’s role in target binding .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
